molecular formula C10H16BrClN2O2Si B8284854 4-Bromo-6-chloro-2-((2-(trimethylsilyl)ethoxy)methyl)pyridazin-3(2H)-one

4-Bromo-6-chloro-2-((2-(trimethylsilyl)ethoxy)methyl)pyridazin-3(2H)-one

Cat. No. B8284854
M. Wt: 339.69 g/mol
InChI Key: GJGKHBXYXIKQNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-6-chloro-2-((2-(trimethylsilyl)ethoxy)methyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C10H16BrClN2O2Si and its molecular weight is 339.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-6-chloro-2-((2-(trimethylsilyl)ethoxy)methyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6-chloro-2-((2-(trimethylsilyl)ethoxy)methyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Bromo-6-chloro-2-((2-(trimethylsilyl)ethoxy)methyl)pyridazin-3(2H)-one

Molecular Formula

C10H16BrClN2O2Si

Molecular Weight

339.69 g/mol

IUPAC Name

4-bromo-6-chloro-2-(2-trimethylsilylethoxymethyl)pyridazin-3-one

InChI

InChI=1S/C10H16BrClN2O2Si/c1-17(2,3)5-4-16-7-14-10(15)8(11)6-9(12)13-14/h6H,4-5,7H2,1-3H3

InChI Key

GJGKHBXYXIKQNZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C(=O)C(=CC(=N1)Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 500-mL single-neck round-bottomed flask equipped with a magnetic stirrer was purged with nitrogen and charged with anhydrous DMF (150 mL) and 4-bromo-6-chloro-pyridazin-3(2H)-one (10.0 g, 47.8 mmol). The reaction mixture was cooled to 0° C. and sodium hydride was added. The reaction was stirred at 0° C. for 20 min. After this time, 2-(trimethylsilyl)ethoxymethyl chloride (11.9 g, 71.6 mmol) was added and the cooling bath was removed, and the reaction was stirred at room temperature for 3 h. The reaction was then quenched with saturated aqueous sodium bicarbonate (30 mL). The mixture was extracted with ethyl acetate (2×300 mL). The extracts were dried over sodium sulfate, filtered and concentrated under reduced pressure. The resulting residue was purified by flash chromatography to afford 253a in a 56% yield (9.00 g) as a yellow oil: 1H NMR (300 MHz, CDCl3) δ 8.02 (s, 1H), 5.42 (s, 2H), 3.79 (t, 2H, J=5.4 Hz), 0.96 (t, 2H, J=5.4 Hz), 0.01 (s, 9H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Yield
56%

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